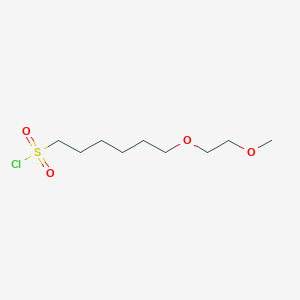
6-(2-Methoxyethoxy)hexane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Methoxyethoxy)hexane-1-sulfonyl chloride: is an organic compound with the molecular formula C9H19ClO4S . It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is used in various chemical reactions, particularly in organic synthesis, due to its reactivity and functional group compatibility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Methoxyethoxy)hexane-1-sulfonyl chloride typically involves the reaction of 6-(2-Methoxyethoxy)hexane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction is as follows:
6-(2-Methoxyethoxy)hexane-1-sulfonic acid+SOCl2→6-(2-Methoxyethoxy)hexane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the sulfonic acid and thionyl chloride are mixed under controlled temperatures and pressures. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 6-(2-Methoxyethoxy)hexane-1-sulfonyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile such as an amine, alcohol, or thiol.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride under specific conditions using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Major Products Formed:
Substitution: The major products are sulfonamides, sulfonate esters, or sulfonate thioesters, depending on the nucleophile used.
Reduction: The major product is the corresponding sulfonyl hydride.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-(2-Methoxyethoxy)hexane-1-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of sulfonamides and sulfonate esters, which are important in medicinal chemistry.
Biology and Medicine: In medicinal chemistry, sulfonamides derived from this compound are studied for their potential as antibacterial and antifungal agents. These compounds can inhibit the growth of bacteria and fungi by interfering with their metabolic processes.
Industry: This compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of surfactants and detergents due to its ability to modify the surface properties of molecules.
Wirkmechanismus
The mechanism of action of 6-(2-Methoxyethoxy)hexane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. When it reacts with nucleophiles, it forms sulfonamide, sulfonate ester, or sulfonate thioester bonds, depending on the nucleophile. These reactions are crucial in modifying the chemical properties of molecules and creating new compounds with desired functionalities.
Vergleich Mit ähnlichen Verbindungen
Methanesulfonyl chloride (CH3SO2Cl): A simpler sulfonyl chloride used in similar reactions.
Benzenesulfonyl chloride (C6H5SO2Cl): An aromatic sulfonyl chloride with similar reactivity but different applications due to its aromatic nature.
Tosyl chloride (p-CH3C6H4SO2Cl): A commonly used sulfonyl chloride in organic synthesis, particularly for protecting groups.
Uniqueness: 6-(2-Methoxyethoxy)hexane-1-sulfonyl chloride is unique due to its longer aliphatic chain and the presence of an ether group. This structure imparts different solubility and reactivity properties compared to simpler sulfonyl chlorides. The ether group can also participate in additional interactions, making this compound versatile in various synthetic applications.
Eigenschaften
Molekularformel |
C9H19ClO4S |
|---|---|
Molekulargewicht |
258.76 g/mol |
IUPAC-Name |
6-(2-methoxyethoxy)hexane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO4S/c1-13-7-8-14-6-4-2-3-5-9-15(10,11)12/h2-9H2,1H3 |
InChI-Schlüssel |
SQEWJJPWIYCPHD-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCCCCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



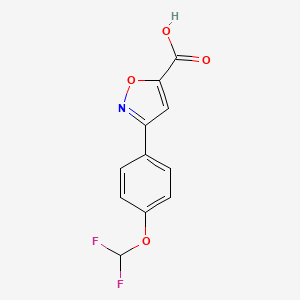
![8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-amine](/img/structure/B13525656.png)
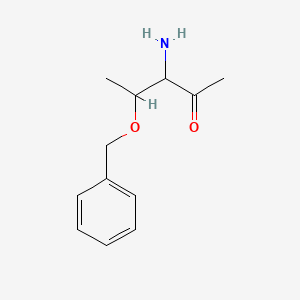
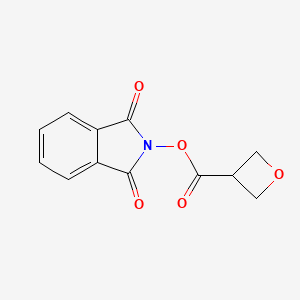

![1-[1-(4-Methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13525676.png)

![rac-(2R,3S)-2-[5-(pyridin-3-yl)pyridin-3-yl]oxolan-3-aminetrihydrochloride,trans](/img/structure/B13525679.png)
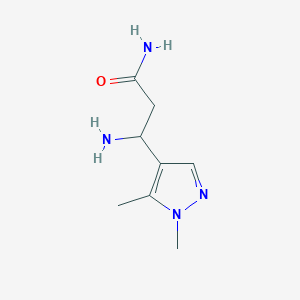

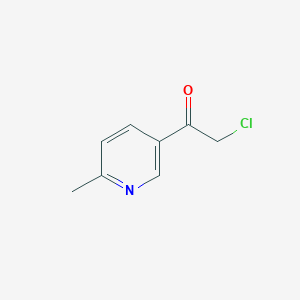
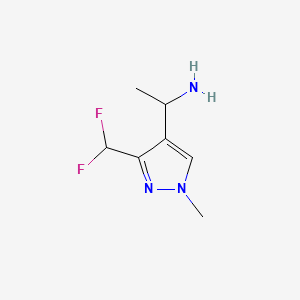
amine](/img/structure/B13525734.png)
